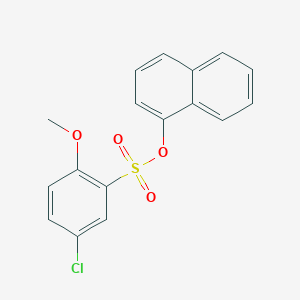
Tetrakis(acetyloxy)plumbane
Vue d'ensemble
Description
Lead tetraacetate is an acetate salt with formula Pb(OAc)4. It is used as a selective oxidising agent in organic synthesis. It has a role as an oxidising agent. It is an acetate salt and a lead coordination entity. It contains a lead(4+) and an acetate.
Applications De Recherche Scientifique
Analytical Applications in Chemistry
Tetrakis(acetyloxy)plumbane, due to its lead content, is a subject of interest in the field of analytical chemistry, particularly in the determination of lead in various samples. Lu Sheng-long (2012) discussed the use of atomic fluorescence spectrometry for the determination of lead, where alkali potassium ferricyanide is used to oxidize lead to its tetravalent state for detection in straw materials. This method showcased recovery rates of 97.33% indicating its effectiveness in lead detection (Lu, 2012). Similarly, J. Marrero et al. (2003) conducted a comparative study on the effects of different acids on the continuous hydride generation of lead, using inductively coupled plasma optical emission spectrometry (ICP-OES) for detection. This study highlighted the sensitivity and effectiveness of detecting lead in various samples, including food and beverages, at trace levels, with an emphasis on the role of different acids in generating plumbane for detection (Marrero et al., 2003).
Synthesis and Electrochemical Properties
The synthesis and electrochemical properties of compounds related to Tetrakis(acetyloxy)plumbane have been a topic of interest. A study by Alina Schreivogel et al. (2006) discussed the synthesis of tetrasubstituted tetraphenylethenes, including Tetrakis(4-acetoxy- and 4-benzoyloxyphenyl)ethenes, and their investigation through cyclic voltammetry. This research provides valuable insights into the electrochemical behavior of these compounds, contributing to the broader understanding of their potential applications in various fields, including material science and electrochemistry (Schreivogel et al., 2006).
Potential Photodynamic Therapy Applications
The synthesis and characterization of tetrakis(hydroxyphenyl)porphyrins, closely related to Tetrakis(acetyloxy)plumbane, have been researched for their potential applications as photosensitizers in photodynamic therapy. Marcin Rojkiewicz et al. (2013) synthesized new derivatives of tetrakis(hydroxyphenyl)porphyrin and assessed their physicochemical data, including absorption and fluorescence spectra, triplet state lifetime, stability, and singlet oxygen generation capacity. These findings are vital for evaluating the potential use of these compounds in photodynamic therapy, especially for anticancer treatments (Rojkiewicz et al., 2013).
Propriétés
IUPAC Name |
triacetyloxyplumbyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHCHYAKAXDFKV-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Pb](OC(=O)C)(OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O8Pb | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(acetyloxy)plumbane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



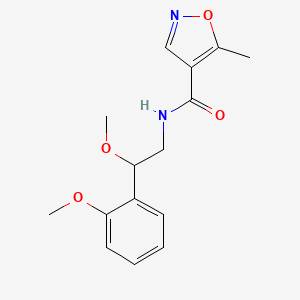
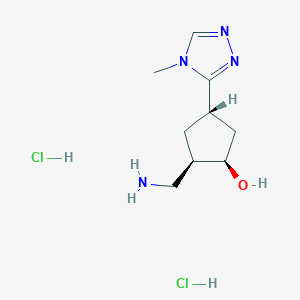
![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501083.png)
![2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501085.png)
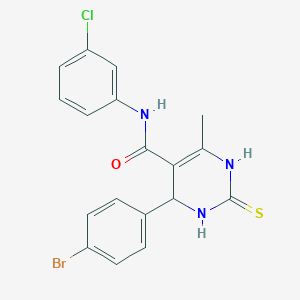
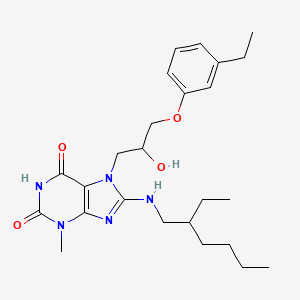
![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501089.png)
![4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2501092.png)

![N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2501094.png)
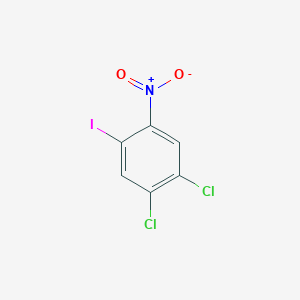
![5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2501097.png)
![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2501098.png)
